1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene
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Overview
Description
1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H7F3O4S2. This compound is characterized by the presence of both methylsulfonyl and trifluoromethylsulfonyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that contain suitable functional groups for further modification.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and sulfuric acid for sulfonation, are commonly used.
Major Products: The major products formed from these reactions include various substituted benzene derivatives with modified functional groups.
Scientific Research Applications
1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .
Comparison with Similar Compounds
1-Methylsulfonyl-4-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:
4-Methylsulfonylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Trifluoromethylsulfonylbenzene:
Benzene-1,4-disulfonyl: Contains two sulfonyl groups but lacks the methyl and trifluoromethyl modifications, leading to different chemical behavior.
Properties
IUPAC Name |
1-methylsulfonyl-4-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S2/c1-16(12,13)6-2-4-7(5-3-6)17(14,15)8(9,10)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBMRIFEQXZBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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